Superior CYP1B1 Inhibitory Potency Compared to Methoxy-Substituted Biphenyl Urea Analogs
In a direct head-to-head comparison within a series of sixteen biphenyl ureas, N-2-biphenylyl-N'-(3-chlorophenyl)urea (designated compound 5h) exhibited the highest CYP1B1 inhibitory potency with an IC50 of 5 nM in Sacchrosomes™ assays [1]. This potency is significantly greater than that of the methoxy-substituted analogs 5d and 5e, which displayed IC50 values of 69 nM and 58 nM, respectively [1].
| Evidence Dimension | CYP1B1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Compound 5d: 69 nM; Compound 5e: 58 nM |
| Quantified Difference | Target compound is 13.8-fold more potent than 5d and 11.6-fold more potent than 5e |
| Conditions | Recombinant human CYP1B1 expressed in Sacchrosomes™ (yeast-derived microsomal enzymes) |
Why This Matters
Higher potency enables lower compound usage in assays, reducing cost and potential off-target effects at higher concentrations.
- [1] Siddique, M. U. M., McCann, G. J. P., Sonawane, V., Horley, N. J., Williams, I. S., Joshi, P., ... & Chaudhuri, B. (2016). Biphenyl urea derivatives as selective CYP1B1 inhibitors. Organic & Biomolecular Chemistry, 14(38), 8931-8936. View Source
